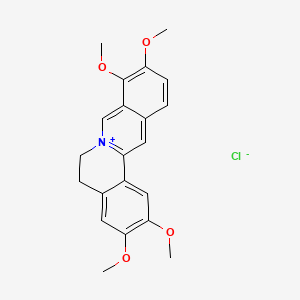

Palmatine Chloride

描述

属性

IUPAC Name |

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,9-12H,7-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQYRXCUPVKSAW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3486-67-7 (Parent) | |

| Record name | Palmatine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40909881 | |

| Record name | 2,3,9,10-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10605-02-4 | |

| Record name | Palmatine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmatine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,9,10-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMATINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ6W8881Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Palmatine Chloride: A Technical Guide to its Function as an IDO-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO-1) has emerged as a critical therapeutic target in oncology and immunology. This enzyme catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. By depleting tryptophan and producing immunomodulatory kynurenine metabolites, IDO-1 contributes to an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune surveillance. Palmatine chloride, a protoberberine alkaloid, has been identified as an inhibitor of IDO-1, presenting a potential avenue for novel cancer immunotherapies. This technical guide provides a comprehensive overview of the available data on this compound as an IDO-1 inhibitor, including its inhibitory activity, proposed mechanism, and relevant experimental methodologies.

Quantitative Data on IDO-1 Inhibition

This compound has demonstrated inhibitory activity against both cell-expressed and recombinant human IDO-1. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 Value | Source |

| HEK293 cells expressing human IDO-1 (HEK293-hIDO-1) | 3 µM | [1][2][3][4] |

| Recombinant Human IDO-1 (rhIDO-1) | 157 µM | [1][2][3][4] |

Note: The significant difference in IC50 values between the cellular and enzymatic assays may suggest various factors influencing the compound's activity, such as cell permeability, off-target effects within the cellular environment, or differences in the conformational state of the enzyme.

Mechanism of Inhibition

This compound is described as an irreversible inhibitor of IDO-1[1][3][4]. Irreversible inhibitors typically form a stable, often covalent, bond with the enzyme, leading to a permanent loss of its catalytic activity. However, the precise molecular mechanism and the specific amino acid residues within the IDO-1 active site involved in the irreversible binding of this compound have not been detailed in the currently available literature. Further kinetic studies and structural analyses, such as mass spectrometry to identify covalent adducts or co-crystallography, are required to elucidate the exact mechanism of irreversible inhibition. One study also suggests that palmatine may directly suppress IDO-1 protein expression and has a high affinity for the IDO-1 catalytic pocket, as indicated by molecular docking studies[5].

Signaling Pathways and Experimental Workflows

Visual representations of the IDO-1 pathway and a general experimental workflow for evaluating IDO-1 inhibitors are provided below using the DOT language for Graphviz.

IDO-1 Mediated Tryptophan Catabolism

Caption: IDO-1 pathway and its inhibition by this compound.

General Experimental Workflow for IDO-1 Inhibitor Screening

Caption: Workflow for evaluating IDO-1 inhibitors.

Experimental Protocols

While the exact protocols for determining the IC50 values of this compound are not publicly available, this section outlines general methodologies for enzymatic and cell-based IDO-1 inhibition assays based on established practices.

Recombinant Human IDO-1 (rhIDO-1) Enzymatic Assay

This assay directly measures the enzymatic activity of purified rhIDO-1 and its inhibition by a test compound.

Materials:

-

Recombinant Human IDO-1 (rhIDO-1)

-

L-Tryptophan (substrate)

-

Ascorbic acid (reducing agent)

-

Methylene blue (cofactor)

-

Catalase

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)[1]

-

This compound (test inhibitor)

-

Trichloroacetic acid (TCA) for reaction termination[1]

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (for kynurenine detection)[6]

-

96-well microplate

-

Plate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Reaction: In a 96-well plate, add the rhIDO-1 enzyme to the wells. Add the different concentrations of this compound to the respective wells. A control well with no inhibitor should be included.

-

Initiation: Initiate the enzymatic reaction by adding the reaction mixture to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes)[7].

-

Termination: Stop the reaction by adding TCA[1].

-

Kynurenine Detection: After a further incubation to allow for the conversion of N-formylkynurenine to kynurenine, add DMAB reagent. This will react with kynurenine to produce a colored product[6].

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 480 nm) using a plate reader[1].

-

IC50 Calculation: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based IDO-1 Inhibition Assay (HEK293-hIDO-1)

This assay measures the ability of a compound to inhibit IDO-1 activity within a cellular context.

Materials:

-

HEK293 cells stably transfected with human IDO-1 (HEK293-hIDO-1)[6]

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Interferon-gamma (IFN-γ) to induce IDO-1 expression (if necessary, depending on the cell line)[8]

-

L-Tryptophan

-

This compound

-

TCA[8]

-

DMAB reagent[6]

-

96-well cell culture plate

-

Plate reader

Procedure:

-

Cell Seeding: Seed the HEK293-hIDO-1 cells in a 96-well plate and allow them to adhere overnight[6].

-

IDO-1 Induction (if applicable): If the IDO-1 expression is inducible, treat the cells with IFN-γ for a specified period (e.g., 24-48 hours) to induce IDO-1 expression[8].

-

Inhibitor Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Also, include a vehicle control.

-

Substrate Addition: Add L-tryptophan to the medium.

-

Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for tryptophan catabolism[6].

-

Sample Collection: Collect the cell culture supernatant.

-

Kynurenine Measurement: Add TCA to the supernatant to precipitate proteins, followed by the addition of DMAB reagent to detect kynurenine[6][8].

-

Measurement and IC50 Calculation: Measure the absorbance and calculate the IC50 value as described in the enzymatic assay protocol.

Conclusion

This compound has been identified as an irreversible inhibitor of IDO-1, with greater potency observed in a cellular context compared to a purely enzymatic assay. This suggests that cellular factors may play a role in its activity. While the quantitative data on its inhibitory potential is available, a detailed understanding of its molecular mechanism of irreversible inhibition is currently lacking. Further research is warranted to elucidate the precise binding mode and to explore the full therapeutic potential of this compound as an immuno-oncology agent. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and other potential IDO-1 inhibitors.

References

- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-based assay of IDO1 and TDO2 activities [bio-protocol.org]

- 7. Expression, purification, and kinetic characterization of the human strep-IDO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Anti-inflammatory Properties of Palmatine Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Palmatine, a protoberberine alkaloid naturally occurring in various medicinal plants like Coptis chinensis (Huang Lian) and Phellodendron amurense (Huang Bai), has a long history of use in traditional medicine for treating inflammatory conditions, jaundice, and dysentery.[1][2] Modern pharmacological research has begun to systematically elucidate the molecular mechanisms underlying its therapeutic effects, revealing that palmatine chloride exhibits potent anti-inflammatory properties through the modulation of multiple key signaling pathways.[1][3] This technical guide provides an in-depth overview of the anti-inflammatory actions of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of its mechanisms of action to support further research and drug development.

Core Mechanisms of Anti-inflammatory Action

Palmatine exerts its anti-inflammatory effects by targeting several critical signaling cascades involved in the inflammatory response. Its multi-target nature allows it to effectively suppress inflammation induced by various stimuli.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory processes, controlling the expression of numerous pro-inflammatory genes. Palmatine has been shown to significantly inhibit this pathway. In lipopolysaccharide (LPS)-induced inflammatory models, palmatine suppresses the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of downstream targets, including pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4][5] Studies have demonstrated that palmatine's intervention in the PI3K/Akt pathway is an upstream mechanism that contributes to its regulation of NF-κB.[6]

Modulation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, p38, and JNK, are crucial for transducing extracellular signals into cellular responses, including inflammation. Research indicates that palmatine can inhibit the phosphorylation of key MAPK proteins. Specifically, in LPS-stimulated mouse mammary epithelial cells, palmatine significantly inhibited the protein levels of phosphorylated ERK1/2 and p38, contributing to the downregulation of inflammatory mediators.[4]

Attenuation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. Palmatine has been found to inhibit the activation of the NLRP3 inflammasome, which is a key mechanism in its ability to ameliorate conditions like acute lung injury.[1][7] This inhibition helps to reduce the potent inflammatory cascade mediated by these cytokines.

Activation of the Nrf2/HO-1 Antioxidant Pathway

Oxidative stress is intrinsically linked with inflammation. Palmatine combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Palmatine promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to Antioxidant Response Elements (AREs) and initiates the transcription of protective antioxidant enzymes, most notably heme oxygenase-1 (HO-1).[1][9] This antioxidant activity synergizes with its direct anti-inflammatory effects to protect cells from inflammatory damage.[1]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative findings from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory efficacy of this compound.

Table 1: Summary of In Vitro Anti-inflammatory Effects of Palmatine

| Cell Line | Inflammatory Stimulus | Palmatine Concentration | Key Quantitative Findings | Reference |

| EpH4-Ev (Mouse Mammary) | Lipopolysaccharide (LPS) | Not specified | Significantly reduced mRNA expression of IL-6, TNF-α, IL-1β, and COX-2. | [4] |

| RAW 264.7 (Mouse Macrophage) | Lipopolysaccharide (LPS) | 0.025–0.5 mg/mL | Dose-dependently downregulated IL-6 and IL-1β secretion. | [1] |

| HT-29 (Human Colorectal) | Lipopolysaccharide (LPS) | Not specified | Significantly inhibited the LPS-induced increase in IL-8 levels (P<0.01). | [10][11] |

| SW-480 (Human Colorectal) | Not specified | Not specified | Showed concentration-dependent antiproliferative effects (P<0.01). | [10][11] |

| BV2 (Mouse Microglia) | Lipopolysaccharide (LPS) | 0.156 - 10 µmol/L | Dose-dependently suppressed iNOS, TNF-α, and IL-1β expression. | [12] |

| 3T3-L1 (Mouse Pre-adipocytes) | Differentiation cocktail | 12.5, 25, 50 µM | Reduced lipid accumulation and expression of PPAR-γ and C/EBP-α. | [9] |

Table 2: Summary of In Vivo Anti-inflammatory Effects of Palmatine

| Animal Model | Inflammatory Agent | Palmatine Dosage & Route | Key Quantitative Findings | Reference |

| Mice | Dextran Sulfate Sodium (DSS) | 50 or 100 mg/kg; p.o. | Reduced colonic myeloperoxidase (MPO) activity and levels of IL-10, IL-1β, IL-6, TNF-α. | [13] |

| ApcMin/+ Mice | High-fat diet | 10 or 20 mg/kg/day; p.o. | Significantly reduced tumor numbers in the small intestine and colon (P<0.01). Increased lifespan (P<0.01). | [10][13] |

| Mice | Lipopolysaccharide (LPS) | Not specified | Ameliorated neuroinflammation, improved levels of serum TNF-α, IL-6, and IL-1β. | [6] |

| Mice | Lipopolysaccharide (LPS) | Not specified | Relieved symptoms of Acute Lung Injury (ALI); inhibited M1 macrophage polarization. | [7] |

| Rats | Ovalbumin (OVA) | Not specified | Alleviated chronic spontaneous urticaria-like skin lesions and mast cell degranulation. | [14] |

| Mice | Sepsis-associated encephalopathy (SAE) model | Not specified | Improved nerve function, reduced cell apoptosis, and decreased inflammatory cytokine levels. | [15] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

-

Objective: To assess the effect of palmatine on the production of pro-inflammatory mediators and signaling pathway activation in cultured macrophages.

-

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Palmatine Treatment: Cells are seeded in plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 1-2 hours.

-

Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium and incubating for a specified period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).

-

Cytokine Measurement (ELISA): The cell culture supernatant is collected. The concentrations of secreted cytokines such as TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Gene Expression (qRT-PCR): Total RNA is extracted from the cells using a suitable reagent (e.g., TRIzol). cDNA is synthesized via reverse transcription. Quantitative real-time PCR is performed using specific primers for target genes (e.g., Tnf-α, Il-6, Il-1β, Nos2) and a housekeeping gene (e.g., Gapdh) for normalization.

-

Signaling Protein Analysis (Western Blot): Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) system.

-

In Vivo: Carrageenan-Induced Paw Edema in Rats

-

Objective: To evaluate the acute anti-inflammatory activity of palmatine in a well-established animal model of edema.[16][17]

-

Methodology:

-

Animals: Male Sprague-Dawley or Wistar rats (180-220g) are used. They are acclimatized for at least one week with free access to food and water.

-

Grouping and Administration: Animals are randomly divided into groups (n=6-8): a negative control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and palmatine treatment groups (e.g., 25, 50, 100 mg/kg). The vehicle, reference drug, or palmatine is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Induction of Edema: A 1% solution of λ-carrageenan in saline is prepared. A volume of 0.1 mL is injected into the sub-plantar region of the right hind paw of each rat.[18]

-

Measurement of Paw Volume: The volume of the injected paw is measured immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The degree of paw swelling is calculated as the increase in paw volume (Vt - V₀). The percentage of inhibition of edema for each treated group is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Caption: Palmatine inhibits NF-κB and MAPK signaling pathways.

Caption: Palmatine activates the Nrf2 antioxidant pathway.

Experimental Workflow Diagram

References

- 1. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Palmatine attenuates LPS-induced inflammatory response in mouse mammary epithelial cells through inhibiting ERK1/2, P38 and Akt/NF-кB signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biomol.com [biomol.com]

- 6. Palmatine attenuates LPS-induced neuroinflammation through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palmatine Attenuated Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting M1 Phenotype Macrophage Polarization via NAMPT/TLR2/CCR1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palmatine Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the AMPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palmatine as an Agent Against Metabolic Syndrome and Its Related Complications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palmatine from Mahonia bealei attenuates gut tumorigenesis in ApcMin/+ mice via inhibition of inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Palmatine from Mahonia bealei attenuates gut tumorigenesis in ApcMin/+ mice via inhibition of inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. Palmatine treats urticaria by reducing inflammation and increasing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Palmatine ameliorated lipopolysaccharide-induced sepsis-associated encephalopathy mice by regulating the microbiota-gut-brain axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mediators of the inflammation induced in the rat paw by carrageenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of Palmatine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmatine chloride, a protoberberine alkaloid, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from preclinical studies. It details the experimental protocols used to evaluate its efficacy in various models of neurotoxicity and neurodegeneration. Furthermore, this guide illustrates the key signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD) and ischemic stroke, represent a growing global health concern. The pathological hallmarks of these conditions often include oxidative stress, neuroinflammation, and neuronal apoptosis. Palmatine, an isoquinoline alkaloid, has demonstrated a range of pharmacological activities, including potent antioxidant and anti-inflammatory effects, making it a compelling candidate for neuroprotective therapies.[1][2] This guide synthesizes the existing scientific literature on the neuroprotective effects of this compound, with a focus on its molecular mechanisms and the experimental evidence that substantiates its therapeutic potential.

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress and inflammation, and by modulating key signaling pathways involved in neuronal survival.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage in neurodegenerative diseases.[3] Palmatine has been shown to enhance the antioxidant capacity of neuronal cells by upregulating the expression of key antioxidant enzymes.[1]

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, plays a critical role in the progression of neurodegenerative pathologies. Palmatine has been found to suppress neuroinflammation by reducing the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][4]

Key Signaling Pathways

The neuroprotective effects of this compound are mediated by its ability to modulate specific intracellular signaling cascades that are crucial for neuronal homeostasis and survival.

Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of various antioxidant genes, including HO-1.[5] Palmatine has been shown to activate this pathway, leading to increased expression of Nrf2 and HO-1, thereby enhancing the antioxidant capacity of neuronal cells.[1][6]

AMPK/Nrf2 Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a significant role in cellular metabolism and stress resistance. Activation of AMPK can lead to the subsequent activation of the Nrf2 pathway, further bolstering the cell's antioxidant defenses.[7] Palmatine has been demonstrated to activate the AMPK/Nrf2 signaling cascade, contributing to its neuroprotective effects, particularly in the context of cerebral ischemia/reperfusion injury.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotective Effects of this compound

| Cell Line | Neurotoxic Insult | Palmatine Conc. | Outcome Measure | Result | Reference |

| PC12 | Aβ25-35 (30 µM) | 0.1 - 0.5 mg/mL | Cell Viability (CCK8) | Increased cell viability in a dose-dependent manner. | [1][10] |

| PC12 | Aβ25-35 (30 µM) | 0.2, 0.3 mg/mL | Apoptosis (Calcein/PI) | Significantly reduced apoptosis. | [10] |

| PC12 | Aβ25-35 (30 µM) | 0.2, 0.3 mg/mL | Inflammatory Cytokines (ELISA) | Decreased levels of TNF-α, IL-1β, and IL-6. | [1] |

| PC12 | Aβ25-35 (30 µM) | 0.2, 0.3 mg/mL | Oxidative Stress Markers | Increased GSH and SOD; decreased MDA and ROS. | [1] |

| PC12 | Hypoxia/Reperfusion | Not specified | Inflammatory Cytokines (RT-PCR) | Decreased mRNA expression of IL-1β, IL-6, and TNF-α. | [9] |

Table 2: In Vivo Neuroprotective Effects of this compound

| Animal Model | Neurotoxic Insult | Palmatine Dosage | Outcome Measure | Result | Reference |

| Mice | Aβ25-35 intracranial injection | Not specified | Learning and Memory (Morris Water Maze) | Improved learning and memory. | [1] |

| Mice | Aβ25-35 intracranial injection | Not specified | Neuronal Survival (Nissl Staining) | Attenuated hippocampal neuronal injury. | [10] |

| Mice | Aluminum chloride (100mg/kg) | 10, 20 mg/kg | Behavioral Tests | Improved learning, motor coordination, and memory. | [11] |

| Mice | Aluminum chloride (100mg/kg) | 10, 20 mg/kg | Antioxidant Status | Improved SOD and catalase levels; lowered lipid peroxidation. | [11] |

| Mice | MCAO | Not specified | Infarct Volume, Neurological Scores | Decreased infarct volume and neurological scores. | [8] |

| C. elegans | Aβ1-42 expression | 0.1, 0.2 mM | Paralysis | Significantly delayed the paralytic process. | [2] |

| C. elegans | Aβ1-42 expression | 0.2 mM | ROS Levels | Reduced elevated ROS levels. | [2][12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Aβ25-35-Induced Neurotoxicity in PC12 Cells

This protocol describes the induction of neurotoxicity in rat pheochromocytoma (PC12) cells using the amyloid-beta fragment 25-35 (Aβ25-35), a widely used in vitro model for Alzheimer's disease research.[13][14]

1. Cell Culture:

-

Culture PC12 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[14]

2. Aβ25-35 Preparation:

-

Dissolve Aβ25-35 peptide in sterile distilled water to a stock concentration of 1 mM.

-

To induce aggregation, incubate the Aβ25-35 solution at 37°C for 3-4 days before use.[13]

3. Treatment:

-

Seed PC12 cells in 96-well plates at a density of 1 x 10^4 cells/well.

-

After 24 hours, replace the medium with serum-free medium.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Add the aggregated Aβ25-35 to a final concentration of 20-30 µM and incubate for an additional 24 hours.[1][14]

4. Assessment of Neurotoxicity:

-

Cell Viability (MTT/CCK8 Assay): Add MTT or CCK8 solution to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength to determine cell viability.[14]

-

Apoptosis (Calcein-AM/Propidium Iodide Staining): Stain cells with Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red). Visualize and quantify using fluorescence microscopy.[10]

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

The MCAO model is a widely used in vivo model to simulate ischemic stroke.[15][16][17]

1. Anesthesia and Surgical Preparation:

-

Anesthetize the mouse with isoflurane.

-

Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

2. Occlusion:

-

Ligate the distal end of the ECA.

-

Insert a silicone-coated monofilament through the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 60-90 minutes.[18]

3. Reperfusion:

-

After the desired occlusion period, withdraw the monofilament to allow reperfusion.

4. Assessment of Ischemic Damage:

-

Neurological Deficit Scoring: Evaluate motor and sensory deficits at 24 hours post-MCAO.

-

Infarct Volume Measurement (TTC Staining): Euthanize the animal, remove the brain, and slice it into coronal sections. Incubate the slices in 2,3,5-triphenyltetrazolium chloride (TTC) solution. Viable tissue stains red, while the infarcted tissue remains white.[17]

Measurement of Reactive Oxygen Species (ROS) in C. elegans

This protocol describes a method for measuring intracellular ROS levels in the nematode Caenorhabditis elegans.[3][19]

1. Worm Culture and Treatment:

-

Synchronize a population of C. elegans (e.g., CL4176 strain expressing Aβ1-42).

-

Culture the worms on NGM plates seeded with E. coli OP50.

-

Treat the worms with this compound at the desired concentration.

2. ROS Detection:

-

Collect the worms and wash them to remove bacteria.

-

Homogenize the worms in a suitable buffer.

-

Incubate the homogenate with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). H2DCFDA is non-fluorescent until it is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[19]

3. Quantification:

-

Measure the fluorescence intensity using a fluorometer or a fluorescence microscope.

-

Normalize the fluorescence signal to the protein concentration of the worm lysate.

Conclusion

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound. Its ability to combat oxidative stress and neuroinflammation through the modulation of critical signaling pathways, such as Nrf2/HO-1 and AMPK/Nrf2, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases and ischemic stroke. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic applications of this promising natural compound. Future studies should focus on elucidating the precise molecular targets of this compound and on conducting well-designed clinical trials to validate its efficacy and safety in human populations.

References

- 1. mdpi.com [mdpi.com]

- 2. Neuroprotective Effects of Palmatine via the Enhancement of Antioxidant Defense and Small Heat Shock Protein Expression in Aβ-Transgenic Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of ROS in Caenorhabditis elegans Using a Reduced Form of Fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective Effects of Pinostrobin on β-Amyloid-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Palmatine Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the AMPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Neuroprotective effect of isolated palmatine from Tinospora cordifolia" by Kuntal Das, B. Ratna et al. [digital.car.chula.ac.th]

- 12. researchgate.net [researchgate.net]

- 13. Experimental study on the neurotoxic effect of β-amyloid on the cytoskeleton of PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Allopregnanolone attenuates Aβ25-35-induced neurotoxicity in PC12 cells by reducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of Intracellular ROS in Caenorhabditis elegans Using 2’,7’-Dichlorodihydrofluorescein Diacetate - PMC [pmc.ncbi.nlm.nih.gov]

Palmatine Chloride: A Technical Guide on its Antiviral Activity Against West Nile Virus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral activity of palmatine chloride against the West Nile Virus (WNV). Palmatine, a protoberberine alkaloid, has demonstrated notable inhibitory effects on WNV replication by targeting the viral NS2B-NS3 protease, an enzyme essential for viral maturation. This document summarizes the key quantitative data, outlines the experimental methodologies used to determine its efficacy, and visually represents its mechanism of action.

Quantitative Antiviral Efficacy

The antiviral activity of palmatine against West Nile Virus has been quantified through various in vitro assays, establishing its potency and safety profile. The key parameters are summarized in the table below.

| Parameter | Value | Description | Reference |

| IC50 (50% Inhibitory Concentration) | 96 µM | Concentration of palmatine that inhibits the activity of WNV NS2B-NS3 protease by 50%.[1][2] | Jia F, et al. (2010) |

| EC50 (50% Effective Concentration) | 3.6 µM | Concentration of palmatine that reduces WNV replication in cell culture by 50%.[1][2] | Jia F, et al. (2010) |

| CC50 (50% Cytotoxic Concentration) | 1,031 µM | Concentration of palmatine that causes a 50% reduction in the viability of host cells (Vero cells).[1][2] | Jia F, et al. (2010) |

| Selectivity Index (SI) | >286 | Calculated as CC50/EC50, this value indicates a favorable safety window for the antiviral activity. | Jia F, et al. (2010) |

Mechanism of Action: Inhibition of WNV NS2B-NS3 Protease

The primary mechanism of palmatine's anti-WNV activity is the uncompetitive inhibition of the viral NS2B-NS3 protease.[1][2] This protease is a chymotrypsin-like serine protease that plays a crucial role in the viral life cycle by cleaving the viral polyprotein into functional non-structural proteins required for viral replication. By binding to the enzyme-substrate complex, palmatine effectively blocks this process, thereby halting viral propagation.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to evaluate the antiviral activity of this compound against WNV.

WNV NS2B-NS3 Protease Inhibition Assay

This assay biochemically quantifies the inhibitory effect of palmatine on the enzymatic activity of the WNV NS2B-NS3 protease.

-

Objective: To determine the 50% inhibitory concentration (IC50) of palmatine against WNV NS2B-NS3 protease.

-

Principle: A fluorogenic substrate containing a cleavage site for the WNV protease is used. Upon cleavage by the active protease, a fluorescent signal is produced. The reduction in fluorescence in the presence of an inhibitor corresponds to the level of inhibition.

-

General Protocol:

-

Recombinant WNV NS2B-NS3 protease is incubated with varying concentrations of this compound.

-

A fluorogenic peptide substrate is added to the mixture.

-

The reaction is allowed to proceed for a specified time at an optimal temperature.

-

The fluorescence intensity is measured using a fluorometer.

-

The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by dose-response curve analysis.

-

Antiviral Activity Assay (Plaque Reduction Assay)

This cell-based assay determines the effective concentration of palmatine that inhibits WNV replication in a host cell line.

-

Objective: To determine the 50% effective concentration (EC50) of palmatine against WNV.

-

Principle: The ability of a virus to form plaques (localized areas of cell death) in a monolayer of host cells is quantified. A reduction in the number of plaques in the presence of the antiviral agent indicates its efficacy.

-

General Protocol:

-

A confluent monolayer of Vero cells is prepared in multi-well plates.

-

The cells are infected with a known amount of WNV.

-

After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium containing various concentrations of this compound.

-

The plates are incubated for several days to allow for plaque formation.

-

The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

The number of plaques is counted for each drug concentration, and the EC50 value is calculated.

-

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of this compound to the host cells used in the antiviral assays.

-

Objective: To determine the 50% cytotoxic concentration (CC50) of palmatine.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

General Protocol:

-

Vero cells are seeded in 96-well plates and incubated.

-

The cells are treated with various concentrations of this compound.

-

After an incubation period, the MTT reagent is added to each well.

-

The cells are incubated further to allow for the conversion of MTT to formazan.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The cell viability is calculated as a percentage of the untreated control, and the CC50 is determined.

-

Potential Host-Directed Antiviral Mechanisms

While the primary anti-WNV mechanism of palmatine is the direct inhibition of the viral protease, research on its effects against other viruses suggests potential modulation of host signaling pathways. For instance, in the context of Infectious Bronchitis Virus, palmatine has been shown to regulate the NF-κB, IRF7, and JAK-STAT signaling pathways. Although not yet demonstrated for WNV, it is conceivable that palmatine could exert a multi-faceted antiviral effect by also influencing the host's innate immune response to WNV infection. Further investigation is required to confirm these potential mechanisms.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-WNV agent, primarily through the inhibition of the viral NS2B-NS3 protease. The in vitro data indicate a high selectivity index, suggesting a promising safety profile. However, to the best of our knowledge, there are currently no published in vivo studies evaluating the efficacy of this compound against West Nile Virus infection in animal models. Future research should focus on in vivo efficacy and pharmacokinetic studies to validate its therapeutic potential. Additionally, exploring its potential immunomodulatory effects on host signaling pathways during WNV infection could provide further insights into its complete mechanism of action and support its development as a broad-spectrum antiviral agent.

References

Palmatine Chloride: A Technical Guide to its Modulation of NF-κB, Nrf2/HO-1, and AMPK/mTOR Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmatine, a protoberberine alkaloid found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This technical guide provides an in-depth analysis of the molecular mechanisms underlying palmatine's therapeutic potential, with a specific focus on its modulation of three critical signaling pathways: Nuclear Factor-kappa B (NF-κB), Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1), and AMP-activated protein kinase (AMPK)/mammalian Target of Rapamycin (mTOR). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the signaling cascades.

Core Signaling Pathways Modulated by Palmatine Chloride

Palmatine exerts its pleiotropic effects by intervening in key cellular signaling networks that regulate inflammation, oxidative stress, and metabolism.

The NF-κB Signaling Pathway: Attenuation of Inflammation

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (commonly the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Palmatine has been shown to suppress the NF-κB signaling pathway, thereby mitigating inflammatory responses. This inhibition is primarily achieved by preventing the phosphorylation and degradation of IκBα, which consequently blocks the nuclear translocation of the active NF-κB subunits.

dot

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

The Nrf2/HO-1 Signaling Pathway: Bolstering Antioxidant Defenses

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is anchored in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of antioxidant and cytoprotective genes, including HO-1, SOD, and GSH.

Palmatine activates the Nrf2/HO-1 pathway, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage. This activation involves the promotion of Nrf2 nuclear translocation.

dot

Caption: this compound's Activation of the Nrf2/HO-1 Signaling Pathway.

The AMPK/mTOR Signaling Pathway: Regulating Cellular Metabolism and Autophagy

The AMPK/mTOR signaling pathway is a central regulator of cellular energy homeostasis, growth, and autophagy. AMPK acts as a cellular energy sensor; it is activated under conditions of low energy (high AMP:ATP ratio). Activated AMPK phosphorylates and activates tuberous sclerosis complex 2 (TSC2), which in turn inhibits mTORC1, a master regulator of cell growth and proliferation. Inhibition of mTORC1 leads to the induction of autophagy, a cellular recycling process.

Palmatine has been shown to modulate the AMPK/mTOR pathway, often leading to the activation of AMPK and subsequent inhibition of mTOR, thereby promoting autophagy. This mechanism is implicated in its protective effects in various disease models.

dot

Caption: this compound's Modulation of the AMPK/mTOR Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key components of the NF-κB, Nrf2/HO-1, and AMPK/mTOR signaling pathways, as reported in various in vitro and in vivo studies.

Table 1: Effects of Palmatine on the NF-κB Signaling Pathway

| Target Protein/Molecule | Experimental Model | Palmatine Concentration/Dose | Observed Effect | Reference |

| TNF-α | LPS-stimulated goat endometrial epithelial cells | 10, 20, 40 µM | Dose-dependent decrease in secretion | |

| IL-1β | LPS-stimulated goat endometrial epithelial cells | 10, 20, 40 µM | Dose-dependent decrease in secretion | |

| IL-6 | LPS-stimulated goat endometrial epithelial cells | 10, 20, 40 µM | Dose-dependent decrease in secretion | |

| p-IκBα | Not specified | Not specified | Inhibition of phosphorylation | |

| NF-κB (p65) nuclear translocation | Not specified | Not specified | Inhibition |

Table 2: Effects of Palmatine on the Nrf2/HO-1 Signaling Pathway

| Target Protein/Molecule | Experimental Model | Palmatine Concentration/Dose | Observed Effect | Reference |

| Nrf2 (nuclear) | Aβ25-35-induced PC12 cells | 1, 5, 10 µM | Dose-dependent increase in expression | |

| HO-1 | Aβ25-35-induced PC12 cells | 1, 5, 10 µM | Dose-dependent increase in expression | |

| Keap1 | Aβ25-35-induced PC12 cells | 1, 5, 10 µM | Dose-dependent decrease in expression | |

| SOD | Aβ25-35-induced AD mice | 20, 40, 80 mg/kg | Increased activity | |

| GSH | Aβ25-35-induced AD mice | 20, 40, 80 mg/kg | Increased levels | |

| MDA | Aβ25-35-induced AD mice | 20, 40, 80 mg/kg | Decreased levels | |

| ROS | Aβ25-35-induced PC12 cells | 1, 5, 10 µM | Decreased levels |

Table 3: Effects of Palmatine on the AMPK/mTOR Signaling Pathway

| Target Protein/Molecule | Experimental Model | Palmatine Concentration/Dose | Observed Effect | Reference |

| p-AMPK | Myocardium of AMI mice | Not specified | Upregulation | |

| p-mTOR | Not specified | Not specified | Decreased phosphorylation | Not specified |

| p-p70S6K | Not specified | Not specified | Decreased phosphorylation | Not specified |

| LC3-II/LC3-I ratio | Not specified | Not specified | Increased ratio (indicative of autophagy) | Not specified |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's effects on the target signaling pathways.

Experimental Workflow: In Vitro Analysis of Palmatine's Effects

dot

Caption: General experimental workflow for in vitro studies of palmatine.

Cell Culture and Treatment

-

Cell Lines: PC12 (rat pheochromocytoma), RAW 264.7 (mouse macrophage), goat endometrial epithelial cells (gEECs).

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: this compound is dissolved in DMSO or sterile water to prepare a stock solution, which is then diluted in the culture medium to the desired final concentrations (e.g., 1, 5, 10, 20, 40 µM).

-

Treatment Protocol: Cells are pre-treated with various concentrations of palmatine for a specific duration (e.g., 1-2 hours) before being stimulated with an inflammatory or oxidative agent (e.g., LPS [1 µg/mL], Aβ25-35 [20 µM]).

Western Blot Analysis

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. Specific primary antibodies include those against p-IκBα, IκBα, p-p65, p65, Nrf2, Keap1, HO-1, p-AMPK, AMPK, p-mTOR, mTOR, p-p70S6K, p70S6K, and β-actin (as a loading control). After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software (e.g., ImageJ).

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: The cell culture supernatant is collected after treatment.

-

Assay Procedure: The concentrations of cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions. The absorbance is read at 450 nm using a microplate reader.

Nrf2 Nuclear Translocation Assay

-

Nuclear and Cytoplasmic Protein Extraction: Following treatment, nuclear and cytoplasmic proteins are fractionated using a nuclear and cytoplasmic extraction kit according to the manufacturer's protocol.

-

Western Blot Analysis: The expression of Nrf2 in the nuclear and cytoplasmic fractions is determined by Western blot analysis as described above. Lamin B1 and β-actin are used as internal controls for the nuclear and cytoplasmic fractions, respectively.

-

Immunofluorescence: Cells grown on coverslips are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with BSA. The cells are then incubated with an anti-Nrf2 antibody, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI. The localization of Nrf2 is observed using a fluorescence microscope.

Conclusion

This compound is a promising natural compound with multi-target therapeutic potential. Its ability to concurrently modulate the NF-κB, Nrf2/HO-1, and AMPK/mTOR signaling pathways provides a strong molecular basis for its observed anti-inflammatory, antioxidant, and metabolic regulatory effects. This technical guide offers a foundational resource for further investigation into the pharmacological properties of palmatine and its development as a potential therapeutic agent for a range of diseases characterized by inflammation, oxidative stress, and metabolic dysregulation. The provided data and protocols are intended to facilitate reproducible and rigorous scientific inquiry in this exciting field.

Palmatine chloride's effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of palmatine chloride, a protoberberine alkaloid, on the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Palmatine has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.[1][2][3] This document summarizes the quantitative inhibitory data, details the experimental protocols for assessing this inhibition, and provides visual representations of the experimental workflow and the relevant biological pathways.

Quantitative Inhibitory Activity

This compound has been identified as a dual inhibitor of both acetylcholinesterase and butyrylcholinesterase.[4][5] The inhibitory potency of palmatine against these two key enzymes in cholinergic neurotransmission is summarized in the table below. The half-maximal inhibitory concentration (IC50) values indicate that palmatine is a more potent inhibitor of AChE than BChE.

| Enzyme | IC50 Value (µM) |

| Acetylcholinesterase (AChE) | 0.51[4][5] |

| Butyrylcholinesterase (BChE) | 6.84[4][5] |

Experimental Protocols

The assessment of AChE and BChE inhibition by this compound is typically conducted using a spectrophotometric method developed by Ellman et al.[6] This assay is a widely accepted standard for measuring cholinesterase activity.

Materials and Reagents

-

Enzymes: Lyophilized acetylcholinesterase (from Electrophorus electricus) and butyrylcholinesterase (from equine serum).[7]

-

Substrates: Acetylthiocholine iodide (ATChI) for AChE and butyrylthiocholine iodide (BTChI) for BChE.

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Inhibitor: this compound.

-

Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).[7]

-

Positive Control: A known cholinesterase inhibitor such as Donepezil.[6]

-

Solvent: Dimethyl sulfoxide (DMSO) to dissolve this compound and the positive control.[6]

Assay Procedure

-

Preparation of Solutions:

-

Enzyme solutions are prepared by dissolving the lyophilized powder in a suitable buffer containing a protein stabilizer like bovine serum albumin (BSA).[6]

-

Substrate and DTNB solutions are prepared in the assay buffer.

-

A stock solution of this compound is prepared in DMSO and then diluted to various concentrations with the assay buffer.[5][6]

-

-

Assay in 96-Well Plate:

-

To each well of a 96-well microplate, the following are added in sequence:

-

Phosphate buffer.

-

DTNB solution.

-

Enzyme solution (AChE or BChE).

-

Varying concentrations of this compound solution (or positive control/vehicle for control wells).[6]

-

-

The plate is incubated for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).[6][8]

-

-

Initiation of Reaction and Measurement:

-

Data Analysis:

-

The rate of reaction is determined by the change in absorbance over time.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Sample Reaction Rate / Control Reaction Rate)] * 100

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the Ellman's method for assessing cholinesterase inhibition.

Caption: Workflow for Cholinesterase Inhibition Assay.

Cholinergic Signaling Pathway and Inhibition

The diagram below depicts the role of acetylcholinesterase in a cholinergic synapse and how its inhibition by this compound can lead to an increase in acetylcholine levels.

References

- 1. Palmatine antioxidant and anti-acetylcholinesterase activities: A pre-clinical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. In vitro AChE and BuChE activity inhibition assay [bio-protocol.org]

- 7. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

In Silico Exploration of Palmatine Chloride's Therapeutic Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmatine chloride, a protoberberine alkaloid found in several medicinal plants, has a long history of use in traditional medicine. Modern computational techniques, collectively known as in silico studies, have become pivotal in elucidating the molecular mechanisms underlying its diverse pharmacological activities. This guide provides a comprehensive technical overview of the key findings from these computational investigations, focusing on the identified molecular targets, the signaling pathways involved, and the detailed methodologies employed. By summarizing quantitative data and visualizing complex biological interactions, this document aims to serve as a valuable resource for researchers in the field of drug discovery and development.

Molecular Targets of this compound

In silico studies, primarily through molecular docking and network pharmacology, have identified a range of potential molecular targets for this compound, spanning across various therapeutic areas including neurodegenerative diseases, cancer, and inflammation.

Key Identified Targets

A network pharmacology-based investigation into the mechanisms of palmatine in Alzheimer's disease predicted that its therapeutic effects are likely mediated through the PI3K-Akt signaling pathway. Subsequent molecular docking studies suggested strong binding affinities with several key proteins, including mTOR, ERBB2, CDC42, and MDM2[1].

Another significant area of research has been its potential in neurodegenerative disorders characterized by protein aggregation. In silico and in vitro studies have demonstrated the "dual functionality" of this compound in both inhibiting the aggregation of and disassembling pre-formed fibrils of the Tau-derived VQIVYK (PHF6) peptide, a key player in the formation of neurofibrillary tangles in Alzheimer's disease[2]. Molecular dynamics simulations have revealed that this compound interacts with key residues responsible for β-sheet formation in the PHF6 peptide[2]. The interaction is characterized by π-π stacking between the aromatic rings of palmatine and the Tyr310 residue of the PHF6 peptide[3].

Furthermore, this compound has been identified as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO-1) and West Nile virus (WNV) NS2B-NS3 protease. It has also been shown to bind to DNA[4].

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various in silico and related experimental studies on this compound.

Table 1: Binding Affinities of this compound to Various Targets (Molecular Docking)

| Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Software/Method | Reference |

| mTOR | - | High binding ability (specific score not reported) | - | Molecular Docking | |

| ERBB2 | - | Good docking (specific score not reported) | - | Molecular Docking | [1] |

| CDC42 | - | Good docking (specific score not reported) | - | Molecular Docking | [1] |

| MDM2 | - | Good docking (specific score not reported) | - | Molecular Docking | [1] |

| β2-Adrenoceptor | - | - | N312 (H-bond), D113, V114 (hydrophobic) | Molecular Docking |

Note: Specific docking scores for some targets were not available in the reviewed literature.

Table 2: Inhibitory Activity of this compound

| Target | IC50 | Assay Conditions | Reference |

| Indoleamine 2,3-dioxygenase 1 (IDO-1) (HEK293-hIDO-1) | 3 µM | Cell-based assay | - |

| Indoleamine 2,3-dioxygenase 1 (IDO-1) (rhIDO-1) | 157 µM | Recombinant human IDO-1 | - |

| West Nile virus (WNV) NS2B-NS3 protease | 96 µM | Enzymatic assay | - |

| Infectious Bronchitis Virus (IBV) | 7.76 µM | Chicken embryo kidney (CEK) cells | [5] |

Experimental Protocols for In Silico Studies

This section details the typical methodologies employed in the in silico investigation of this compound's targets. While specific parameters may vary between studies, the following protocols represent the general workflow.

Network Pharmacology

Network pharmacology is a holistic approach used to understand the complex interactions between drugs, targets, and diseases.

-

Target Identification: Potential targets of this compound are identified from various databases such as the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP), SwissTargetPrediction, and PharmMapper. Disease-related genes (e.g., for Alzheimer's disease) are retrieved from databases like GeneCards and OMIM.

-

Network Construction: A protein-protein interaction (PPI) network is constructed using the STRING database to identify the interactions between the drug targets and disease targets. The resulting network is visualized and analyzed using software like Cytoscape.

-

Network Analysis: Topological properties of the network, such as degree , betweenness centrality , and closeness centrality , are calculated to identify key targets (hub genes)[6][7]. Nodes with high values for these metrics are considered to be of high importance in the network[8].

-

Pathway Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the key targets to identify the biological processes and signaling pathways that are most significantly affected.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

-

Protein and Ligand Preparation:

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any existing ligands are typically removed, and polar hydrogens and charges are added.

-

The 3D structure of this compound is generated and optimized using software like ChemDraw or Avogadro.

-

-

Grid Box Generation: A grid box is defined around the active site of the protein. The dimensions and coordinates of the grid box are crucial for the accuracy of the docking simulation. For example, in AutoDock Vina, the grid box is typically centered on the active site with dimensions large enough to encompass the binding pocket (e.g., 20 x 20 x 20 Å)[9][10][11].

-

Docking Simulation: Docking is performed using software such as AutoDock Vina, Glide, or Molegro Virtual Docker[9][10][12][13]. The software samples different conformations and orientations of the ligand within the grid box and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The results are analyzed to identify the best binding pose based on the docking score (e.g., in kcal/mol). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecular systems over time, providing insights into the stability of protein-ligand complexes and the mechanism of interaction.

-

System Preparation: The protein-ligand complex, obtained from molecular docking or other methods, is placed in a simulation box. The box is then solvated with a water model (e.g., TIP3P, SPC/E) and neutralized with counter-ions[14].

-

Force Field Selection: A force field (e.g., GROMOS, AMBER, CHARMM) is chosen to describe the potential energy of the system[15][[“]][17].

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is equilibrated under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles to bring the system to the desired temperature and pressure.

-

Production Run: The production MD simulation is run for a specified period (e.g., nanoseconds to microseconds) to generate a trajectory of the system's dynamics.

-

Trajectory Analysis: The trajectory is analyzed to study various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and specific interactions (e.g., hydrogen bonds, π-π stacking) over time. This analysis is often performed using software like GROMACS[17][18][19][20].

In Silico ADME Prediction

Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial for a drug's efficacy and safety. These can be predicted in silico.

-

Input: The 3D structure of this compound is used as input.

-

Software: Software such as QikProp (Schrödinger) or SwissADME is used to calculate various physicochemical and pharmacokinetic properties[3][21][22][23][24].

-

Predicted Properties: A wide range of properties can be predicted, including:

-

Physicochemical properties: Molecular weight, logP (lipophilicity), logS (solubility), polar surface area (PSA).

-

Pharmacokinetic properties: Human oral absorption, Caco-2 cell permeability, blood-brain barrier penetration, plasma protein binding.

-

Drug-likeness: Adherence to rules like Lipinski's Rule of Five.

-

While specific in silico ADME prediction results for this compound were not detailed in the reviewed literature, these tools are commonly used to assess the drug-like properties of natural compounds.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows associated with the in silico studies of this compound.

PI3K/Akt/mTOR Signaling Pathway

Network pharmacology and subsequent experimental validation have strongly implicated the PI3K/Akt/mTOR pathway as a key target of this compound, particularly in the context of its neuroprotective and anti-cancer effects[1]. Palmatine has been shown to promote the PI3K/Akt pathway in models of Alzheimer's disease[1].

Apoptosis Signaling Pathway

In silico and experimental studies suggest that this compound can induce apoptosis in cancer cells and modulate apoptosis-related genes like Bax and Bcl-2[5][25].

Anti-inflammatory Signaling Pathway (NF-κB)

Palmatine has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation[26].

In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for identifying and characterizing potential drug candidates like this compound using in silico methods.

Conclusion

In silico studies have proven to be invaluable in unraveling the complex pharmacology of this compound. Through techniques like network pharmacology, molecular docking, and molecular dynamics simulations, researchers have identified a multitude of potential molecular targets and elucidated its interactions within key signaling pathways such as the PI3K/Akt/mTOR, apoptosis, and NF-κB pathways. The quantitative data and mechanistic insights generated from these computational approaches provide a strong foundation for further experimental validation and the rational design of novel therapeutics based on the palmatine scaffold. This technical guide serves as a consolidated resource to facilitate ongoing and future research into the therapeutic potential of this compound.

References

- 1. Network pharmacology and molecular docking integrated strategy to investigate the pharmacological mechanism of palmatine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Disruption of PHF6 Peptide Aggregation from Tau Protein: Mechanisms of this compound in Preventing Early PHF6 Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Predominant Binding Mode of Palmatine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral effect of palmatine against infectious bronchitis virus through regulation of NF-κB/IRF7/JAK-STAT signalling pathway and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Network Pharmacology Approach to Uncover the Mechanism Governing the Effect of Radix Achyranthis Bidentatae on Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bibliometric Analysis of Network Pharmacology in Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of Cdc42 domains on filopodia sensing, cell orientation, and haptotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular dynamics simulation of the phosphorylation-induced conformational changes of a tau peptide fragment [ouci.dntb.gov.ua]

- 16. consensus.app [consensus.app]

- 17. researchgate.net [researchgate.net]

- 18. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. GROMACS Tutorials [mdtutorials.com]

- 21. researchgate.net [researchgate.net]

- 22. schrodinger.com [schrodinger.com]

- 23. researchgate.net [researchgate.net]

- 24. phytojournal.com [phytojournal.com]

- 25. Frontiers | Computational identification of potential natural terpenoid inhibitors of MDM2 for breast cancer therapy: molecular docking, molecular dynamics simulation, and ADMET analysis [frontiersin.org]

- 26. Palmatine inhibits TRIF-dependent NF-κB pathway against inflammation induced by LPS in goat endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Palmatine Chloride: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of palmatine chloride, a protoberberine alkaloid with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical properties, mechanisms of action, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a well-characterized isoquinoline alkaloid. Its fundamental chemical and physical properties are summarized below, providing a foundational understanding for its use in experimental settings.

| Property | Value | Citations |

| CAS Number | 10605-02-4 | |

| Molecular Formula | C₂₁H₂₂ClNO₄ | |

| Molecular Weight | 387.86 g/mol | |

| IUPAC Name | 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium chloride | |

| Synonyms | Palmatine hydrochloride, Berbericine chloride, Fibrauretin Chloride | |

| Appearance | Yellow crystalline solid | |

| Melting Point | 205-207 °C (decomposes) | |

| Solubility | Soluble in hot water and DMSO; slightly soluble in ethanol and chloroform; practically insoluble in ether. The maximum solubility in neat ethanol is 0.01339 in mole fraction at 328.15 K. | |

| UV Absorption Maxima | 229, 267, 350, 433 nm | |

| Purity (Typical) | ≥98% (HPLC) |

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities. These effects are attributed to its ability to modulate multiple key signaling pathways.

Anti-inflammatory Activity